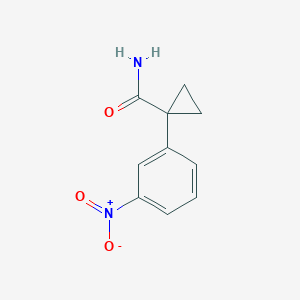

1-(3-Nitrophenyl)cyclopropanecarboxamide

Description

1-(3-Nitrophenyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group and a 3-nitrophenyl substituent. The nitrophenyl group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, reactivity, and intermolecular interactions. For instance, 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide is synthesized via coupling of a cyclopropane carboxylic acid with an amine under mild conditions (RT, 18 hours) with yields up to 77% . Similar methods could apply to the nitro derivative, substituting bromophenyl precursors with nitrophenyl analogs. The nitro group’s meta-directing nature may also influence regioselectivity in further functionalization reactions compared to halogens (e.g., bromine’s ortho/para-directing effects) .

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

1-(3-nitrophenyl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C10H10N2O3/c11-9(13)10(4-5-10)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H2,11,13) |

InChI Key |

MNQJTFDCMDMQJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in 1-(3-Nitrophenyl)cyclopropanecarboxamide likely reduces solubility in polar solvents compared to methoxy or alkylamine-substituted analogs due to decreased hydrogen-bonding capacity .

- Melting points: Bromine and nitro substituents may elevate melting points (e.g., 102°C for the bromo derivative ) compared to non-polar groups, attributable to stronger dipole-dipole interactions.

- Pharmacological activity : Cyclopropylfentanyl’s piperidinyl and phenethyl groups confer potent opioid activity, absent in the nitro compound due to structural dissimilarity .

Hydrogen Bonding and Crystallography

The nitro group’s strong electron-withdrawing nature may alter hydrogen-bonding patterns in crystal structures. For example, 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide forms stable crystals due to N–H···O hydrogen bonds involving the carboxamide and hydroxyimino groups .

Data Tables

Table 1. Substituent Effects on Physical Properties

| Substituent | Electron Effect | Expected Melting Point Trend | Solubility in Polar Solvents |

|---|---|---|---|

| 3-Nitrophenyl | Strong EWG | High | Low |

| 3-Bromophenyl | Moderate EWG | Moderate | Moderate |

| 2-Methoxyphenyl | EDO | Low to moderate | High |

| 6-Chloropyridinyl | Moderate EWG | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.